molecular formula C24H30N6O3 B2980783 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide CAS No. 1040649-86-2

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide

Cat. No. B2980783
M. Wt: 450.543
InChI Key: GTZXNPXDEDOXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles, pyridines, and thiadiazoles, play a crucial role in the development of new materials and pharmaceuticals due to their diverse biological activities. Research has focused on synthesizing innovative heterocycles incorporating various moieties, such as thiadiazole, for applications like insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These compounds are identified and characterized through a series of analytical techniques, highlighting the importance of heterocyclic chemistry in developing new compounds with potential scientific and agricultural applications.

Antimicrobial Evaluation

The antimicrobial properties of new heterocyclic compounds have been extensively studied, with research demonstrating the synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, and thieno[2,3-b]-pyridines. These compounds show promise as antimicrobial and antifungal agents, underscoring the potential of such chemical structures in addressing resistant microbial strains and developing new antimicrobial therapies (Othman, 2013).

Tuberculosis Treatment

Research into the design and synthesis of thiazole-aminopiperidine hybrid analogues has identified novel inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in the bacterial DNA replication process. These compounds exhibit promising in vitro activity against M. tuberculosis, highlighting the potential for developing new therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Antiviral Activities

The development of compounds with antiviral activities is another significant application area. Synthesis efforts have led to the creation of heterocyclic compounds capable of inhibiting viral replication, demonstrating the potential for such molecules in the treatment and management of viral infections (Attaby et al., 2007).

Safety And Hazards

This involves the potential risks associated with handling the compound, including toxicity and flammability.


Future Directions

This involves potential areas of future research or applications of the compound.


properties

IUPAC Name

2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-4-27-14-19(22-20(15-27)24(33)30(26-22)18-8-6-5-7-9-18)23(32)29-12-10-28(11-13-29)16-21(31)25-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXNPXDEDOXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide

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